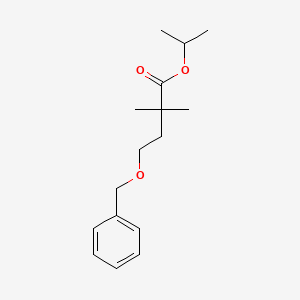

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a dimethylbutanoate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The preparation of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can be achieved through an esterification reaction. This involves the reaction of 4-(benzyloxy)-2,2-dimethylbutanoic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzyloxy group to a benzoic acid derivative.

Reduction: The ester functional group in the compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide can lead to the replacement of the benzyloxy group with a methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Methoxy-substituted derivatives.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology and Medicine:

Drug Development: The compound’s ester functionality makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug molecule.

Industry:

Fragrance and Flavor Industry: Esters are commonly used in the fragrance and flavor industry due to their pleasant aromas. This compound may find applications in the formulation of perfumes and flavoring agents.

Mécanisme D'action

The mechanism of action of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate largely depends on its chemical reactivity and the functional groups present. The ester group can undergo hydrolysis in the presence of enzymes or acidic/basic conditions, leading to the release of the corresponding alcohol and acid. The benzyloxy group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological targets.

Comparaison Avec Des Composés Similaires

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate: This compound lacks the benzyloxy group but has a similar ester backbone.

Propan-2-yl 4-(methoxy)-2,2-dimethylbutanoate: This compound has a methoxy group instead of a benzyloxy group.

Uniqueness:

Structural Features: The presence of the benzyloxy group in Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate provides unique reactivity and potential for further chemical modifications.

Applications: The compound’s unique structure makes it suitable for specific applications in drug development and the fragrance industry, distinguishing it from similar compounds.

Activité Biologique

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate is an organic compound that has garnered attention due to its potential biological activities. This compound, a derivative of benzyloxy and dimethylbutanoate, exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains functional groups that contribute to its biological activity, including an ester and a benzyloxy group. The presence of these groups is critical for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. Similar mechanisms are observed in other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory : The compound has shown significant potential in reducing inflammatory responses in various models.

- Analgesic : It may provide pain relief through its action on COX enzymes.

- Neuroprotective Effects : Related compounds have demonstrated protective effects against neurodegenerative diseases by inhibiting monoamine oxidase (MAO) enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound. These studies highlight the compound's potential therapeutic applications:

- Inhibition of COX Enzymes : A study found that similar esters exhibit potent inhibition of COX-1 and COX-2, leading to reduced inflammation and pain.

- Neuroprotective Properties : Research on benzyloxy derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative disorders .

- Analgesic Activity : The analgesic effects were evaluated in animal models, demonstrating significant reductions in pain response comparable to established NSAIDs.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

propan-2-yl 2,2-dimethyl-4-phenylmethoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-13(2)19-15(17)16(3,4)10-11-18-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQKCIQPYZPPFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)CCOCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.